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molecular formula C6H6ClNS B1271911 2-Amino-5-chlorothiophenol CAS No. 23474-98-8

2-Amino-5-chlorothiophenol

Cat. No. B1271911
M. Wt: 159.64 g/mol
InChI Key: TYRZAGMAVZESQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994349

Procedure details

Potassium thiocyanate (38.8 g, 0.40 mole) and 4-chloroaniline (50.9 g, 0.40 mole) are dissolved in 300 mL of glacial acetic acid. The solution is cooled below 10° C. in an ice bath and while stirring, bromine (10 mL, 0.40 mole) in glacial acetic acid (50 mL) is added dropwise over one hour with the temperature maintained below 10° C. with external cooling. Stirring is continued for an additional 30 minutes. The reaction mixture is stirred at room temperature for 16 hours. The hydrobromide salt of 2-amino-6-chlorobenzothiazole 5 (X=Cl) is washed with hexane (2×25 mL). The salt is dissolved in warm water (300 mL) and the product precipitated by addition of dilute (10%) sodium hydroxide. The crude product is filtered and recrystallized from ethanol (mp 198-200° C., yield 16.47 g, 63.3%). A mixture of 2-amino-6-chlorobenzothiazole 5 (15 g, 0.08 mole), potassium hydroxide (75 g, 1.34 mole), and water (150 mL) is heated with stirring under reflux over nitrogen for 8 hours. The vigorous reaction subsides slowly. The mixture is then diluted with water (20 mL) and filtered. To the filtrate is added 5 N acetic acid with vigorous stirring and cooling until it is just acid to pH paper. The yellow crystals are filtered, washed with cold water and recrystallized from absolute ethanol and decolorized with neutral Norit. Yield of 5-chloro-2-aminobenenethiol (6, X=Cl); 40%; mp 108-110° C. (lit 110° C.).
Name
Potassium thiocyanate
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S-]C#N.[K+].ClC1C=CC(N)=CC=1.BrBr.NC1[S:17][C:18]2[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:19]=2[N:20]=1.[OH-].[K+]>C(O)(=O)C.O>[Cl:25][C:23]1[CH:22]=[CH:21][C:19]([NH2:20])=[C:18]([SH:17])[CH:24]=1 |f:0.1,5.6|

Inputs

Step One
Name
Potassium thiocyanate
Quantity
38.8 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
50.9 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)Cl
Name
Quantity
75 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled below 10° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained below 10° C. with external cooling
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 16 hours
Duration
16 h
WASH
Type
WASH
Details
The hydrobromide salt of 2-amino-6-chlorobenzothiazole 5 (X=Cl) is washed with hexane (2×25 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The salt is dissolved in warm water (300 mL)
CUSTOM
Type
CUSTOM
Details
the product precipitated by addition
ADDITION
Type
ADDITION
Details
of dilute (10%) sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The crude product is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (mp 198-200° C., yield 16.47 g, 63.3%)
TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over nitrogen for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The vigorous reaction subsides slowly
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate is added 5 N acetic acid
STIRRING
Type
STIRRING
Details
with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling until it
FILTRATION
Type
FILTRATION
Details
The yellow crystals are filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from absolute ethanol and decolorized with neutral Norit
CUSTOM
Type
CUSTOM
Details
mp 108-110° C. (lit 110° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=CC(=C(C1)S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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